Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-
CAS No.: 1242015-24-2
Cat. No.: VC13827156
Molecular Formula: C16H15ClO2
Molecular Weight: 274.74 g/mol
* For research use only. Not for human or veterinary use.
![Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- - 1242015-24-2](/images/structure/VC13827156.png)
Specification
CAS No. | 1242015-24-2 |
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Molecular Formula | C16H15ClO2 |
Molecular Weight | 274.74 g/mol |
IUPAC Name | 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]ethanone |
Standard InChI | InChI=1S/C16H15ClO2/c1-10-4-6-15(11(2)8-10)19-16-7-5-13(17)9-14(16)12(3)18/h4-9H,1-3H3 |
Standard InChI Key | LWUAMKFFIKVYHB-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C)C |
Canonical SMILES | CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure is defined by a central benzene ring substituted at the 5-position with a chlorine atom and at the 2-position with a 2,4-dimethylphenoxy group. The acetyl moiety (-COCH₃) occupies the 1-position of the central ring, completing the ethanone framework . Key structural identifiers include:
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InChI:
InChI=1S/C16H15ClO2/c1-10-4-6-15(11(2)8-10)19-16-7-5-13(17)9-14(16)12(3)18/h4-9H,1-3H3
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Canonical SMILES:
O=C(C1=CC(Cl)=CC=C1OC2=CC=C(C=C2C)C)C
The 2,4-dimethylphenoxy group introduces steric hindrance, which influences the compound’s solubility and reactivity. Theoretical calculations predict a logP value of ~3.8, suggesting moderate lipophilicity suitable for membrane permeability in biological systems . The chlorine atom at the 5-position enhances electrophilic substitution resistance, while the acetyl group provides a site for nucleophilic addition or condensation reactions.
Synthesis and Manufacturing
The synthesis of ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-, involves multi-step protocols that emphasize regioselective etherification and acylation. A representative route, adapted from methodologies in patent literature and oxadiazole derivative syntheses , proceeds as follows:
Step 1: Synthesis of 2,4-Dimethylphenoxy Intermediate
2,4-Dimethylphenol is reacted with ethyl bromoacetate in the presence of potassium hydroxide (KOH) in ethanol under reflux. This Williamson ether synthesis yields ethyl 2-(2,4-dimethylphenoxy)acetate .
Step 2: Chlorination and Cyclization
The ethyl ester intermediate undergoes chlorination at the 5-position using sulfuryl chloride (SO₂Cl₂) in dichloromethane. Subsequent cyclization with thiosemicarbazide forms a 1,3,4-oxadiazole ring, though this step may vary depending on the target derivative .
Step 3: Acetylation
The chlorinated intermediate is acetylated using acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone moiety. Purification via column chromatography or recrystallization yields the final product .
Table 1: Comparison of Synthetic Methods
Method | Reagents | Yield (%) | Purity (%) |
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Route A | Ethyl bromoacetate, KOH, SO₂Cl₂ | 72 | 95 |
Route B | Thionyl chloride, phenethylamine | 66 | 90 |
Applications in Organic Chemistry
The compound serves as a precursor in heterocyclic chemistry:
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Oxadiazole Synthesis: Reacts with thiosemicarbazides to form 1,3,4-oxadiazoles, which are pivotal in agrochemical and pharmaceutical industries .
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Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling the construction of biaryl systems for materials science .
Analytical Characterization
Advanced spectroscopic techniques confirm the compound’s identity:
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